Co-Crystal Structure Validation in M. tuberculosis Malate Synthase: Evidence for a Defined Binding Mode Unavailable for Des-Methyl Analogs
3-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine has been co-crystallized with Mycobacterium tuberculosis malate synthase (GlcB), with the structure deposited as PDB entry 5CCZ at 2.14 Å resolution [1]. The electron density map unambiguously defines the compound's binding orientation within the active site, with the 4-fluorophenyl group occupying a hydrophobic pocket and the 5-amino group engaged in hydrogen bonding [2]. In contrast, the des-methyl analog 3-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 72411-52-0) lacks a corresponding co-crystal structure with this target, and no publicly available structural data exist to confirm whether the absence of the 4-methyl group alters binding geometry or occupancy [3].
| Evidence Dimension | Co-crystal structure availability with M. tuberculosis malate synthase |
|---|---|
| Target Compound Data | PDB: 5CCZ, resolution 2.14 Å, R-free 0.250, R-work 0.193 |
| Comparator Or Baseline | 3-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 72411-52-0): No PDB entry |
| Quantified Difference | Structure solved vs. no structural data |
| Conditions | X-ray crystallography; Mycobacterium tuberculosis H37Rv malate synthase G expressed in E. coli BL21 |
Why This Matters
A solved co-crystal structure provides direct experimental validation of binding mode, enabling rational structure-based optimization that cannot be extrapolated from analogs lacking such data.
- [1] Huang, H.L.; Krieger, I.V.; Parai, M.K.; Gawandi, V.B.; Sacchettini, J.C. Mycobacterium tuberculosis Malate Synthase Structures with Fragments Reveal a Portal for Substrate/Product Exchange. J. Biol. Chem. 2016, 291, 27421–27432. View Source
- [2] RCSB PDB. 5CCZ: Crystal structure of Mycobacterium tuberculosis malate synthase in complex with 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine. View Source
- [3] PubChem. 3-(4-fluorophenyl)-1H-pyrazol-5-amine. Compound Summary. View Source
